molecular formula C18H30O2 B14461121 6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione CAS No. 71802-03-4

6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione

Cat. No.: B14461121
CAS No.: 71802-03-4
M. Wt: 278.4 g/mol
InChI Key: WFIQWFJWGZPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione is a chemical compound with the molecular formula C18H30O2. It is a terpene ketone, which means it is derived from terpenes and contains a ketone functional group. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione involves several steps. One common method starts with the selective epoxidation of 10,10-ethylenedioxy-2,6-dimethyl-2,6E-undecadiene using m-chloroperbenzoic acid. The resulting epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere to yield an intermediate compound. This intermediate undergoes a series of reactions, including transetherification with ethyl vinyl ether and Claisen rearrangement, to produce 12,12-ethylenedioxy-4,8-dimethyl-4E,8E-tridecadien-1-al. The final steps involve a Grignard reaction with isopropylmagnesium iodide and oxidation with Corey’s reagent, followed by deketalization with p-toluenesulfonic acid in acetone to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with appropriate modifications to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit electron transport in isolated rat liver mitochondria, suggesting that it may interfere with cellular respiration and energy production . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6,10,14-Trimethylpentadeca-5,10-diene-2,12-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

71802-03-4

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

6,10,14-trimethylpentadeca-5,10-diene-2,12-dione

InChI

InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9,13-14H,6-8,10-12H2,1-5H3

InChI Key

WFIQWFJWGZPVFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=C(C)CCCC(=CCCC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.